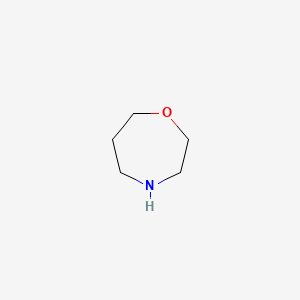

1,4-Oxazepane

Übersicht

Beschreibung

1,4-Oxazepane is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure.

Vorbereitungsmethoden

1,4-Oxazepane can be synthesized through several methods, including:

Reductive Etherification: This method involves the reduction of an intermediate ether to form the oxazepane ring.

Reductive Amination: This process includes the reduction of an imine intermediate to produce the oxazepane structure.

Phosphine-Triggered Tandem [3+4] Annulation Reaction: This method uses phosphine as a catalyst to facilitate the formation of the oxazepane ring.

SN2-Type Ring Opening Reaction: This involves the nucleophilic substitution reaction to open a precursor ring and form the oxazepane.

Cu(I)-Catalyzed Cycloaddition Reaction: Copper(I) catalyzes the cycloaddition reaction to form the oxazepane ring.

Analyse Chemischer Reaktionen

1,4-Oxazepane undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted oxazepane derivatives, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticonvulsant Activity

1,4-Oxazepane derivatives have been identified as potent anticonvulsants. Research indicates that compounds bearing this scaffold can effectively mitigate seizures, making them valuable in the treatment of epilepsy and other seizure disorders .

Antifungal Properties

Several studies have demonstrated the antifungal activity of this compound compounds. These derivatives have shown efficacy against various fungal strains, suggesting their potential use in antifungal therapies .

Inflammatory Diseases Treatment

The compound has also been investigated for its therapeutic potential in treating inflammatory bowel disease and lupus nephritis. Its ability to modulate immune responses positions it as a candidate for further development in managing these conditions .

Respiratory Diseases

Research highlights the role of this compound derivatives in addressing respiratory diseases such as asthma and bronchiectasis. Their pharmacological properties may help alleviate symptoms associated with these chronic conditions .

Synthesis and Chemical Applications

Synthetic Strategies

The synthesis of this compound has evolved significantly over the years. Notable methods include:

- Intramolecular Cyclization : This approach utilizes alkenols and alkynols to form the oxazepane ring structure, often catalyzed by Brönsted or Lewis acids .

- N-Propargylamines : A recent advancement involves synthesizing 1,4-oxazepanes from N-propargylamines, showcasing high atom economy and shorter synthetic routes .

Functionalization Potential

The ability to functionalize 1,4-oxazepanes further enhances their utility in drug development. Researchers are exploring various modifications to introduce reactive groups that can lead to more complex molecules with tailored biological activities .

Case Study 1: Anticonvulsant Development

A study focused on synthesizing chiral this compound-5-carboxylic acids revealed their potential as anticonvulsants. The synthesized compounds were tested in animal models, demonstrating significant seizure reduction compared to control groups .

Case Study 2: Antifungal Efficacy

In another investigation, a series of this compound derivatives were tested against Candida species. The results indicated that certain modifications to the oxazepane structure enhanced antifungal activity, leading to promising candidates for further clinical evaluation .

Case Study 3: Inflammatory Disease Treatment

Research examining the effects of this compound analogs on inflammatory bowel disease showed that specific compounds could reduce inflammation markers in animal models. This suggests a pathway for developing new treatments for chronic inflammatory conditions .

Wirkmechanismus

The mechanism of action of 1,4-oxazepane involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact mechanism can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

1,4-Oxazepane can be compared with other similar compounds, such as:

1,4-Diazepane: This compound contains two nitrogen atoms in its ring structure, making it different in terms of reactivity and biological activity.

1,4-Benzoxazepine: This compound includes a benzene ring fused to the oxazepane ring, which can significantly alter its chemical properties and applications.

1,4-Diazepine: Similar to 1,4-diazepane but with a different ring structure, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical reactivity and potential biological activities .

Biologische Aktivität

1,4-Oxazepane is a seven-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as therapeutic agents in various diseases. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and case studies that highlight its therapeutic potential.

Synthesis of this compound Derivatives

Several synthetic routes have been developed to create this compound derivatives. These methods often involve intramolecular cyclization reactions using various starting materials. For instance:

- Intramolecular Cyclization : Alkenols and hydroxyketones are commonly used as precursors for synthesizing 1,4-oxazepanes through cyclization facilitated by Brönsted or Lewis acids .

- Chiral Variants : Recent studies have reported the synthesis of chiral this compound-5-carboxylic acids, which are essential for evaluating the stereochemical effects on biological activity .

Pharmacological Properties

This compound and its derivatives exhibit a range of pharmacological effects:

- Anticonvulsant Activity : Compounds bearing the this compound scaffold have been shown to possess significant anticonvulsant properties. For example, certain derivatives demonstrated efficacy in animal models of epilepsy .

- Antifungal Activity : Some N-substituted 1,4-oxazepanes exhibit potent antifungal activity against strains such as Candida albicans. One derivative was found to have a minimum inhibitory concentration (MIC) of 0.25 µg/mL against this pathogen .

- Monoamine Reuptake Inhibition : Research indicates that certain this compound derivatives can inhibit monoamine reuptake, suggesting potential applications in treating depression and anxiety disorders .

Case Study: Anticancer Properties

A study investigated the antiproliferative effects of a novel 1,4-oxazepan-5-one derivative on human cancer cell lines. The results indicated that treatment with this compound led to significant cell cycle arrest and induced apoptosis in A549 lung cancer cells. Specifically, at a concentration of 40 μM, over 60% of the cells were arrested in the G1 phase of the cell cycle .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,4-oxazepane derivatives, and how are reaction conditions optimized?

- Methodology : The synthesis of this compound derivatives often involves multicomponent Mannich-type reactions followed by intramolecular etherification. For example, a Brønsted acid-catalyzed reaction using substrates like N-benzylethanolamine and polyformaldehyde yields 1,4-oxazepanes in moderate yields (46–52%) . Optimization includes adjusting solvent systems (e.g., acetonitrile), temperature, and reagent stoichiometry. Purification typically employs silica gel chromatography with solvents like dichloromethane/acetone (95:5) .

- Key Considerations : Monitor side products (e.g., oxazolidines) and use NMR (e.g., , ) to confirm ring formation and substituent positions .

Q. How are physicochemical properties (e.g., logP, water solubility) determined for this compound derivatives?

- Methodology : Use computational tools (e.g., ChemSpider, PubChem) to estimate logP and water solubility. Experimental validation involves shake-flask methods for logP and HPLC for solubility. The EPA’s systematic approach recommends cross-referencing data from analogs (e.g., 1,4-dioxane) when direct measurements are unavailable .

- Data Quality : Prioritize peer-reviewed studies and validate estimates using EPI Suite or SPARC models .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodology :

- NMR : and NMR identify ring conformation and substituent effects (e.g., δ 3.68–4.18 ppm for oxazepane protons) .

- HPLC : Optimize mobile phases (e.g., acetonitrile/water with acetic acid buffers) for purity analysis; UV detection at 237 nm is effective for related heterocycles .

- HRMS : Confirm molecular weights with high-resolution mass spectrometry (e.g., [M+H]+ calcd 313.9957) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance biological activity (e.g., antimicrobial or kinase inhibition)?

- Methodology : Introduce substituents (e.g., cyclopropyl, bromophenyl) to modulate steric and electronic effects. For example, 7-cyclopropyl-1,4-oxazepane derivatives show improved pharmacokinetic profiles due to increased metabolic stability .

- Case Study : In tuberculosis research, replacing a sugar moiety with a this compound ring in sequanamycins improved macrophage penetration and in vivo efficacy .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Systematic Review : Follow EPA protocols to categorize data by source (e.g., peer-reviewed vs. gray literature) and assess reliability using predefined criteria (e.g., sample size, reproducibility) .

- In vitro/In vivo Correlation: Validate in vitro findings (e.g., kinase inhibition) using murine models; discrepancies may arise from bioavailability differences .

Q. How are computational models used to predict the reactivity of this compound in complex reactions?

- Methodology :

- DFT Calculations : Simulate reaction pathways (e.g., nucleophilic substitution at nitrogen/oxygen atoms) to predict regioselectivity .

- Docking Studies : Model interactions with biological targets (e.g., proteasome active sites) to guide synthetic efforts. For example, epoxyketone-1,4-oxazepane hybrids inhibit the 20S proteasome by forming covalent adducts .

Q. What experimental designs mitigate challenges in synthesizing this compound-containing macrocycles?

- Methodology :

- Conformational Analysis : Use X-ray crystallography (e.g., 2.4 Å resolution structures) to identify ring strain and guide linker optimization .

- Catalysis : Employ transition-metal catalysts (e.g., Pd) for cross-coupling reactions to install aryl/heteroaryl groups without ring opening .

Q. Methodological Frameworks

Q. How to design a robust literature review strategy for this compound research?

- Protocol :

Database Selection : Use STN, REAXYS, and PubMed for peer-reviewed studies; include gray literature (e.g., patents) for synthetic routes .

Search Terms : Combine CAS RN (123-91-1), IUPAC names, and common synonyms (e.g., hexahydro-1,4-oxazepine).

Quality Assessment : Apply the EPA’s 2021 Systematic Review Protocol to rank evidence by relevance and reliability .

Q. What statistical approaches are recommended for analyzing heterogeneous data in this compound studies?

- Approach :

- Multivariate Analysis : Optimize reaction conditions (e.g., solvent ratio, temperature) using Design of Experiments (DoE) .

- Uncertainty Quantification : Report confidence intervals for biological activity data (e.g., IC50 values) and use ANOVA to assess significance .

Q. Tables for Key Data

Eigenschaften

IUPAC Name |

1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-6-3-5-7-4-1/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGWEEUXTBNKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619181 | |

| Record name | 1,4-Oxazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5638-60-8 | |

| Record name | 1,4-Oxazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-oxazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.